molecular formula C9H11NO3 B172638 4-Isopropyl-2-nitrophenol CAS No. 1576-10-9

4-Isopropyl-2-nitrophenol

Cat. No.: B172638
CAS No.: 1576-10-9
M. Wt: 181.19 g/mol
InChI Key: QYODOKUESLGDSA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-nitrophenol typically involves nitration of 4-isopropylphenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the ortho position relative to the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and alkylation.

    Oxidation: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, alkyl halides.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 4-isopropyl-2-aminophenol.

    Substitution: Various halogenated, sulfonated, or alkylated derivatives.

    Oxidation: 4-(1-carboxyethyl)-2-nitrophenol.

Scientific Research Applications

4-Isopropyl-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(1-methylethyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Phenol, 2-nitro-: Lacks the isopropyl group, affecting its solubility and reactivity.

    Phenol, 4-(1-methyl-1-phenylethyl)-: Contains a bulkier substituent, influencing its steric properties and reactivity.

Uniqueness

4-Isopropyl-2-nitrophenol is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-nitro-4-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYODOKUESLGDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-10-9
Record name 2-nitro-4-(propan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 5.0 g of 4-hydroxycumene in 14 ml of water was added dropwise 4.0 ml of 70% nitric acid while cooling with ice and the temperature of mixture was raised to room temperature and the reaction was carried out for 40 minutes. After 500 ml of water was added thereto, the reaction mixture was extracted with 500 ml of ethyl acetate, washed with water and a brine successively, and dried with anhydrous sodium sulfate. The drying agent was filtered off and the solvent was distilled away under reduced pressure. The residue was purified by subjecting silica-gel column-chromatography [eluent: ethyl acetate]to give 5.07 g of 4-isopropyl-2-nitrophenol.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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